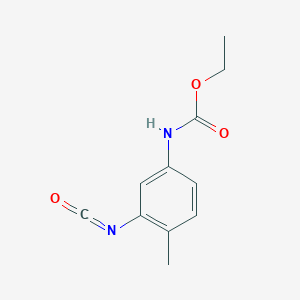
Ethyl (3-isocyanato-4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-isocyanato-4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further substituted with a methyl group and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-isocyanato-4-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-isocyanato-4-methylphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of phosgene as a reagent. The process includes the reaction of 3-isocyanato-4-methylphenylamine with phosgene, followed by the addition of ethanol to form the carbamate. This method requires stringent safety measures due to the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-isocyanato-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to produce carbon dioxide and the corresponding amine.
Polymerization: Can participate in polymerization reactions to form polyurethanes when reacted with diols.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with diols.
Scientific Research Applications
Ethyl (3-isocyanato-4-methylphenyl)carbamate has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Agriculture: Explored for its antifungal properties and potential use in developing fungicides.
Mechanism of Action
The mechanism of action of ethyl (3-isocyanato-4-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are key components in various applications .
Comparison with Similar Compounds
Ethyl (3-isocyanato-4-methylphenyl)carbamate can be compared with other isocyanate-containing compounds:
Phenyl Isocyanate: Similar in structure but lacks the carbamate moiety, making it less versatile in polymer applications.
Methyl Isocyanate: Known for its use in the production of pesticides but is more hazardous due to its volatility.
Toluene Diisocyanate: Widely used in the production of polyurethanes but differs in having two isocyanate groups, leading to different polymer properties.
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it suitable for a range of applications.
Properties
CAS No. |
62881-00-9 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-5-4-8(2)10(6-9)12-7-14/h4-6H,3H2,1-2H3,(H,13,15) |
InChI Key |
SZWCWCPFYUULKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















